3-Morpholino-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
3-Morpholino-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C8H13NO3S It is a derivative of 2,3-dihydrothiophene 1,1-dioxide, where a morpholine group is attached to the thiophene ring
Preparation Methods
The synthesis of 3-Morpholino-2,3-dihydrothiophene 1,1-dioxide typically involves the oxidation of 2,3-dihydrothiophene derivatives. One common method is the oxidation of 2,3-dihydrothiophene using oxidizing agents such as potassium persulfate or oxalyl peroxide under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-Morpholino-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholine group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include dimethyldioxirane for oxidation and various nucleophiles for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Morpholino-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism of action of 3-Morpholino-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets through its sulfone and morpholine groups. These interactions can lead to the formation of stable complexes with enzymes and other proteins, affecting their activity and function. The compound’s ability to undergo various chemical reactions also allows it to participate in multiple biochemical pathways .
Comparison with Similar Compounds
3-Morpholino-2,3-dihydrothiophene 1,1-dioxide can be compared with other similar compounds such as:
2,3-Dihydrothiophene 1,1-dioxide: The parent compound without the morpholine group.
Thiophene 1,1-dioxide: A related compound with a different oxidation state.
Sulfolene: Another sulfone derivative with a different ring structure.
Properties
Molecular Formula |
C8H13NO3S |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-morpholin-4-yl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H13NO3S/c10-13(11)6-1-8(7-13)9-2-4-12-5-3-9/h1,6,8H,2-5,7H2 |
InChI Key |
OFGITLZWOFKLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CS(=O)(=O)C=C2 |
Origin of Product |
United States |
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